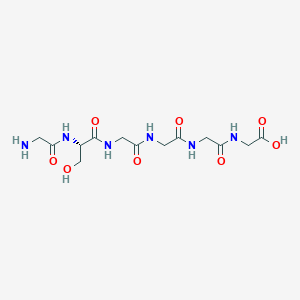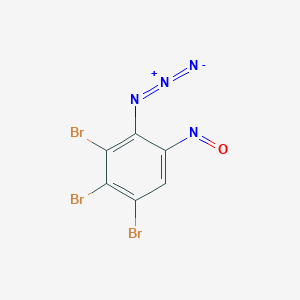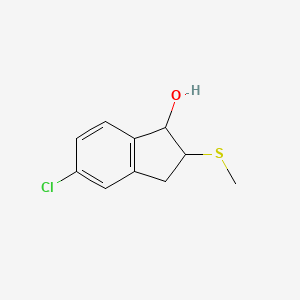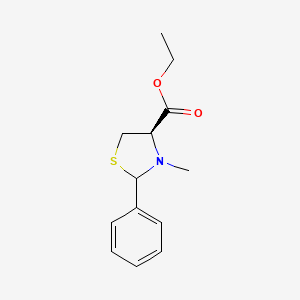![molecular formula C21H17N B14242528 Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- CAS No. 457914-36-2](/img/structure/B14242528.png)
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- is a chemical compound with the molecular formula C21H15N. This compound is part of the benzonitrile family, which is characterized by the presence of a nitrile group attached to a benzene ring. Benzonitrile derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
Nitrile Formation: The nitrile group can be introduced through various methods, including the dehydration of amides or the substitution of halides with cyanide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The pathways involved may include enzyme inhibition or activation, receptor binding, or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound with a simpler structure.
2-Ethynylbenzonitrile: A similar compound with an ethynyl group attached to the benzene ring.
4-Ethynylbenzonitrile: Another derivative with the ethynyl group in a different position.
Uniqueness
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- is unique due to the presence of both the hexynyl and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
457914-36-2 |
|---|---|
Fórmula molecular |
C21H17N |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-[2-(2-hex-1-ynylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C21H17N/c1-2-3-4-5-10-18-11-6-7-12-19(18)15-16-20-13-8-9-14-21(20)17-22/h6-9,11-14H,2-4H2,1H3 |
Clave InChI |
GSYAUIGCFQOHTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=CC=CC=C1C#CC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)





